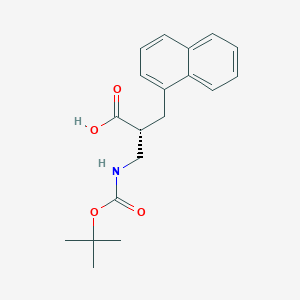

(R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . The naphthalen-1-ylmethyl group adds aromaticity and potential for π-π interactions, making this compound valuable in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the following steps:

Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the protected amino acid with a naphthalen-1-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:

Amide Bond Formation: The compound can form amide bonds with carboxylic acids using coupling reagents such as EDCI or HATU.

Oxidation and Reduction: The aromatic naphthalen-1-ylmethyl group can undergo oxidation to form quinones or reduction to form dihydronaphthalenes.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Amide Bond Formation: EDCI, HATU, DMAP.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

Amides: Formation of amide bonds with carboxylic acids.

Quinones and Dihydronaphthalenes: Products of oxidation and reduction reactions.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Serves as a precursor for the synthesis of biologically active compounds and enzyme inhibitors.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthalen-1-ylmethyl group.

®-2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a 4-methylphenyl group.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to its naphthalen-1-ylmethyl group, which provides additional aromaticity and potential for π-π interactions, enhancing its utility in synthetic and research applications .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid, commonly referred to as Boc-Ala-Nap, is a synthetic amino acid derivative. It has garnered interest in pharmaceutical research due to its potential biological activities and applications in drug development. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C19H23NO4

- Molecular Weight: 329.39 g/mol

- CAS Number: 219297-10-6

Boc-Ala-Nap is believed to interact with various biological targets, primarily through modulation of amino acid transport systems. The compound's structure allows it to mimic natural amino acids, facilitating its uptake by cells and influencing metabolic pathways.

Transport Systems

Research indicates that Boc-Ala-Nap can act as a substrate for system L amino acid transporters. These transporters are crucial for the uptake of large neutral amino acids in various tissues, including the brain. Studies have shown that modifications in the structure of similar compounds can significantly affect their transport efficiency and biological activity .

In Vitro Studies

In vitro studies have demonstrated that Boc-Ala-Nap exhibits significant cellular uptake in gliosarcoma cell lines. For instance, a comparative study on related compounds showed that the (R)-enantiomers displayed higher uptake rates than their (S)-counterparts due to their favorable interaction with amino acid transport systems .

Table 1: Uptake Efficiency of Amino Acid Derivatives in 9L Gliosarcoma Cells

| Compound | Uptake (% Control) | Inhibition (%) |

|---|---|---|

| (R)-Boc-Ala-Nap | 100 | - |

| (S)-Boc-Ala-Nap | 75 | 25 |

| Other Analogues | Varied | Varied |

In Vivo Studies

In vivo biodistribution studies using rat models have shown that Boc-Ala-Nap achieves high tumor-to-normal tissue ratios. This property suggests its potential utility in targeted drug delivery systems for cancer therapy . The compound's ability to cross the blood-brain barrier (BBB) enhances its relevance for neurological applications.

Case Study 1: Tumor Targeting

A study assessing the biodistribution of Boc-Ala-Nap analogs indicated that the compound could effectively target glioma cells while minimizing uptake in normal brain tissue. This selectivity was attributed to the compound's structural characteristics, which favor interaction with tumor-associated transport mechanisms .

Case Study 2: Neuropharmacology

In neuropharmacological research, Boc-Ala-Nap has been evaluated for its potential role in modulating neurotransmitter systems. Its ability to influence amino acid transport may provide insights into developing therapies for neurological disorders characterized by dysregulated neurotransmitter levels .

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-1-ylpropanoic acid |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-15(17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1 |

InChI Key |

WXQGOWCFXXGOLZ-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.